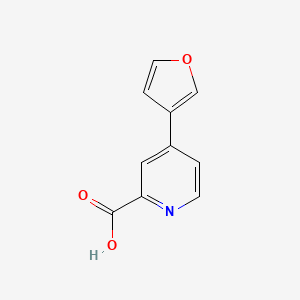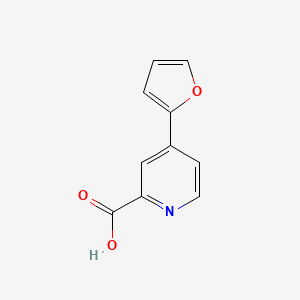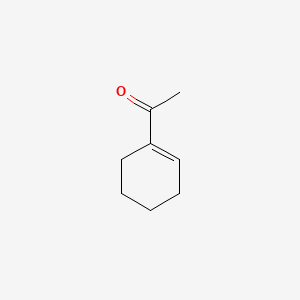
1-Acetylcyclohexene
Descripción general
Descripción
1-Acetylcyclohexene, also known as 1-Cyclohexylethanone, is a chemical compound with the molecular formula C8H12O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da . It is a reactive compound that has been shown to have hemolytic activity in vitro and may be a potential therapeutic agent for leukemia cells .
Synthesis Analysis
1-Acetylcyclohexene is derived from the rearrangement of 1-ethynyl cyclohexanol in the presence of phosphorus pentoxide .Molecular Structure Analysis
The molecular structure of 1-Acetylcyclohexene is represented by the SMILES stringCC(=O)C1=CCCCC1 . The InChI representation is 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 . Chemical Reactions Analysis
1-Acetylcyclohexene has been used in organocatalytic asymmetric Michael addition reactions to nitroolefins . This is the first report where an α-branched enone has been activated by an amine catalyst for the asymmetric Michael addition reaction to an electrophile .Physical And Chemical Properties Analysis
1-Acetylcyclohexene is a liquid with a refractive index of 1.49 . It has a boiling point of 201-202 °C and a density of 0.966 g/mL at 25 °C . The molecular weight of 1-Acetylcyclohexene is 124.18 .Aplicaciones Científicas De Investigación
Thermophysical Property Research
1-Acetyl-1-cyclohexene has been critically evaluated for its thermophysical properties, which are essential for the design of chemical processes and the development of various materials . These properties include:
Hemolytic Activity Research
1-Acetyl-1-cyclohexene has shown hemolytic activity in vitro, which means it can disrupt red blood cells. This property is being explored for:
Safety and Hazards
1-Acetylcyclohexene is classified as a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .
Mecanismo De Acción
Target of Action
1-Acetyl-1-cyclohexene, also known as 1-Acetylcyclohexene, is a reactive compound . It has been shown to have hemolytic activity in vitro , indicating that its primary targets could be red blood cells.
Mode of Action
Given its reactivity and observed hemolytic activity , it may interact with cellular components, leading to changes in cell membrane integrity and potentially causing cell lysis.
Biochemical Pathways
Its role in the synthesis of bicyclic δ-halo-γ-lactones suggests that it may be involved in lactone biosynthesis pathways. These pathways are important for various biological processes, including signal transduction and defense mechanisms.
Pharmacokinetics
Given its chemical properties such as its molecular weight (12418 g/mol) and its liquid form at room temperature , it may be absorbed and distributed in the body following exposure. Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.
Result of Action
Its observed hemolytic activity suggests that it may cause damage to red blood cells, potentially leading to hemolysis . This could result in the release of hemoglobin into the bloodstream, which can have various downstream effects depending on the extent of hemolysis.
Action Environment
The action, efficacy, and stability of 1-Acetyl-1-cyclohexene can be influenced by various environmental factors. For instance, its reactivity suggests that it may interact with other substances in the environment, potentially affecting its action. Furthermore, factors such as temperature and pH could influence its stability and reactivity .
Propiedades
IUPAC Name |
1-(cyclohexen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYLUDGDHUEBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862478 | |
| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Acetylcyclohexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Acetyl-1-cyclohexene | |
CAS RN |
932-66-1, 88449-93-8 | |
| Record name | 1-Acetylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylcyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1-enylmethylketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-acetylcyclohexene serves primarily as a versatile building block in organic synthesis. Its structure, featuring both a ketone and an alkene functional group, makes it highly reactive and amenable to various chemical transformations. [, ]
A: 1-acetylcyclohexene (C8H12O) possesses a molecular weight of 124.18 g/mol. While the provided research papers don't offer detailed spectroscopic data, its structure can be characterized by techniques like NMR spectroscopy and infrared spectroscopy. These methods would reveal characteristic peaks associated with the carbonyl group, alkene, and cyclic alkane moieties present in the molecule. [, , ]
ANone: The presence of both an α,β-unsaturated ketone system and a six-membered ring allows 1-acetylcyclohexene to participate in a variety of reactions, including:
- Michael Reactions: It can act as an electrophile in Michael additions, reacting with nucleophiles at its β-carbon. This property has been exploited in synthesizing substituted decalones, which are important structural motifs in natural products. [, , , , ]
- Cycloadditions: 1-acetylcyclohexene can participate in [3+2] cycloadditions with allylsilanes in the presence of titanium tetrachloride, leading to the formation of bicyclo[n.3.0]alkanes. This reaction pathway offers a route to complex polycyclic structures. []
- Photochemical Reactions: Under UV irradiation, 1-acetylcyclohexene undergoes photoaddition with ethanol, yielding ethoxy-substituted cyclohexane derivatives. These adducts can further react to form octahydrobenzofuran derivatives through intramolecular hydrogen atom abstraction. []
A: Yes, the versatility of 1-acetylcyclohexene as a synthetic building block has been demonstrated in the total synthesis of natural products like (+)-dihydrocompactin, a potent inhibitor of cholesterol biosynthesis. The key step in this synthesis involves a double Michael reaction of 1-acetylcyclohexene with methyl crotonate. [] Researchers have also leveraged its reactivity to achieve syntheses of (±)-ε-cadinene, (±)-khusitone, and khusilal, showcasing its utility in constructing diverse terpenoid structures. [, ]
ANone: Yes, researchers have successfully developed both diastereoselective and enantioselective reactions using 1-acetylcyclohexene. For instance:
- Diastereoselective Michael Reactions: Acrylates bearing chiral auxiliaries react with the trimethylsilyl enol ether of 1-acetylcyclohexene to afford 4-substituted 1-decalones with diastereoselectivity ranging from 0% to 70%. [, ]
- Enantioselective Michael Reactions: Organocatalytic asymmetric Michael additions of 1-acetylcyclohexene to nitroolefins have been reported, providing access to enantioenriched Michael adducts. []
- Asymmetric [4+2] Cycloadditions: Organocatalysis has also enabled asymmetric [4+2] cycloadditions of 1-acetylcyclohexene with cyano-substituted dienophiles, yielding bicyclic fused carbocycles with multiple stereocenters. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
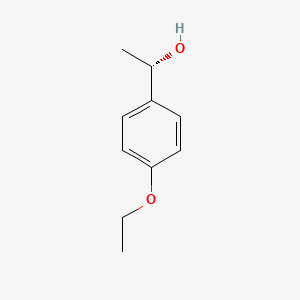
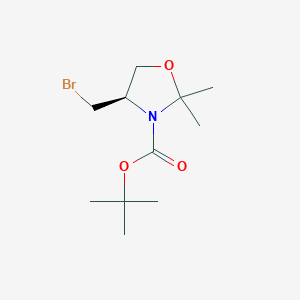
![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)
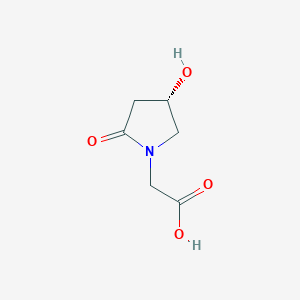
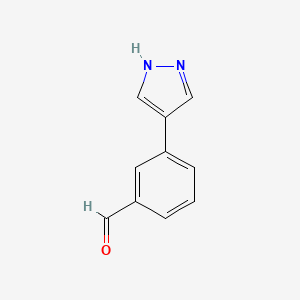
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)


